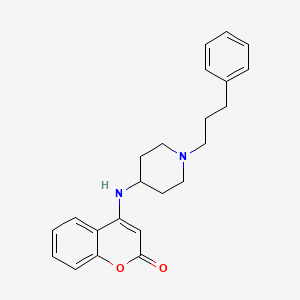

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone

Description

Properties

CAS No. |

54729-42-9 |

|---|---|

Molecular Formula |

C23H26N2O2 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one |

InChI |

InChI=1S/C23H26N2O2/c26-23-17-21(20-10-4-5-11-22(20)27-23)24-19-12-15-25(16-13-19)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19,24H,6,9,12-16H2 |

InChI Key |

HTQQNAVSHXDHTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC2=CC(=O)OC3=CC=CC=C32)CCCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis from 1-Benzyl-4-piperidone

A well-documented method involves starting from 1-benzyl-4-piperidone , which undergoes a sequence of reactions to yield 4-amino-4-phenylpiperidine derivatives. The process includes:

- Step 1: Formation of Cyanohydrin Intermediate

1-Benzyl-4-piperidone hydrochloride is reacted with potassium cyanide in a biphasic system (water/toluene) at controlled temperatures (15–45 °C) to form a cyanohydrin intermediate. - Step 2: Reaction with N-Protected Amines

The cyanohydrin intermediate is treated with an amine such as N-benzylmethylamine or N-benzylethylamine in the presence of magnesium sulfate to form 1-benzyl-4-cyano-4-(N-alkylbenzylamino)piperidine derivatives. - Step 3: Grignard Reaction

The cyano group is converted to the corresponding 4-phenyl substituent via reaction with phenylmagnesium bromide (a Grignard reagent). - Step 4: Deprotection and Reduction

The N-protecting groups are removed, and the amino group is reduced using lithium aluminum hydride or catalytic hydrogenation to yield 4-methylamino-4-phenylpiperidine or related derivatives.

This method can be summarized in the following table:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyanohydrin formation | 1-Benzyl-4-piperidone HCl, KCN, toluene/water, 15–45 °C | 1-Benzyl-4-cyano-4-piperidinol intermediate |

| 2 | Amination | N-benzylmethylamine or N-benzylethylamine, MgSO4, 40–45 °C | 1-Benzyl-4-cyano-4-(N-alkylbenzylamino)piperidine |

| 3 | Grignard reaction | Phenylmagnesium bromide | 4-Phenyl substituted piperidine intermediate |

| 4 | Deprotection & reduction | LiAlH4 or Pd/C hydrogenation | 4-Amino-4-phenylpiperidine derivative |

This approach is advantageous due to relatively good yields and the possibility of performing some steps in a one-pot manner, reducing reaction times and purification steps.

Functionalization with 3-Phenylpropyl Group

The 3-phenylpropyl substituent on the piperidine nitrogen is typically introduced via alkylation reactions:

- N-Alkylation of Piperidine Nitrogen:

The free amine of 4-amino-4-phenylpiperidine is reacted with 3-phenylpropyl halides (e.g., bromide or chloride) under basic conditions to yield the N-(3-phenylpropyl) substituted piperidine.

This step requires careful control to avoid over-alkylation or side reactions. The reaction is usually performed in polar aprotic solvents such as DMF or acetonitrile with bases like potassium carbonate.

Coupling with 2-Benzopyrone (Coumarin) Core

The final step involves linking the substituted piperidine amine to the 2-benzopyrone scaffold:

Amination of 2-Benzopyrone:

The 2-benzopyrone (coumarin) derivative bearing a suitable leaving group (e.g., halogen or activated ester) at the 4-position is reacted with the N-(3-phenylpropyl)-4-aminopiperidine under nucleophilic substitution conditions.Reaction Conditions:

Typically, this coupling is performed in polar solvents (e.g., ethanol, DMF) at elevated temperatures with or without catalysts, depending on the leaving group and reactivity.

This step forms the key C-N bond linking the piperidine moiety to the benzopyrone, completing the synthesis of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone.

Summary Table of Preparation Methods

| Stage | Starting Material(s) | Key Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1. Cyanohydrin formation | 1-Benzyl-4-piperidone HCl | KCN, toluene/water, 15–45 °C | Cyanohydrin intermediate | Biphasic reaction, controlled temp |

| 2. Amination | Cyanohydrin intermediate | N-benzylmethylamine, MgSO4, 40–45 °C | N-protected amino-piperidine intermediate | Protecting groups removable later |

| 3. Grignard reaction | N-protected intermediate | Phenylmagnesium bromide | 4-Phenyl substituted piperidine | Converts cyano to phenyl group |

| 4. Deprotection & reduction | Protected intermediate | LiAlH4 or Pd/C hydrogenation | 4-Amino-4-phenylpiperidine | Removal of protecting groups |

| 5. N-Alkylation | 4-Amino-4-phenylpiperidine | 3-Phenylpropyl halide, base (K2CO3), DMF | N-(3-Phenylpropyl)-4-aminopiperidine | Controlled alkylation |

| 6. Coupling with benzopyrone | N-(3-Phenylpropyl)-4-aminopiperidine, 4-substituted benzopyrone | Polar solvent, heat, possible catalyst | 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone | Final target compound |

Research Findings and Industrial Considerations

The multi-step synthesis from 1-benzyl-4-piperidone is well-established and allows for structural variations by changing the amine or Grignard reagents, enabling analog synthesis.

The use of protecting groups on nitrogen atoms is critical to control selectivity and avoid side reactions during cyanohydrin formation and Grignard addition.

Industrial scale-up requires optimization of reaction times and conditions; recent improvements include one-pot reactions and milder deprotection methods to reduce process duration and hazards associated with reagents like phenyllithium.

The coupling of the piperidine intermediate with the benzopyrone core is less documented in patents but follows standard nucleophilic substitution chemistry, often optimized for yield and purity in medicinal chemistry labs.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone is in the field of pharmaceutical development . This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly analgesics and antidepressants. Research indicates that it exhibits potential therapeutic benefits due to its ability to influence neurotransmitter systems .

Case Study: Analgesic Properties

In pharmacological studies, derivatives of this compound have shown significant analgesic effects. For example, related piperidine compounds have been evaluated for their potency compared to traditional analgesics like meperidine, revealing enhanced efficacy .

Neuroscience Research

The compound is also utilized in neuroscience research to study neurotransmitter systems. By investigating how this compound interacts with various receptors, researchers gain insights into brain functions and the effects of drugs on mood and behavior .

Case Study: Neurotransmitter Interaction

Studies involving related compounds suggest that modifications to the piperidine structure can alter receptor affinity and selectivity, leading to the development of new neuroleptic agents with improved therapeutic profiles .

Organic Synthesis

In organic synthesis , 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone is valuable for creating complex molecular structures. It serves as a building block for synthesizing other chemical entities, making it a useful tool for chemists in both academia and industry .

The unique structure of this compound allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects. Researchers are exploring its potential in drug design, particularly for conditions requiring targeted therapies .

Material Science

In addition to its pharmaceutical applications, 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone can be incorporated into polymer formulations to enhance properties such as elasticity and strength. This application is particularly beneficial for industries focused on developing advanced materials .

Case Study: Polymer Enhancement

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties, making it suitable for applications in biomedical devices and flexible electronics .

Mechanism of Action

The mechanism of action of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone involves its interaction with specific molecular targets in biological systems. It may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Benzamide Cores ()

Compounds such as N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 13) share structural motifs with the target compound, including:

- Aromatic substituents: Cyanomethoxy, propenyloxy, or alkoxy groups on phenyl rings.

- Piperidine/amino linkages: Similar amino-acylated side chains.

Key Differences :

- The target compound’s 2-benzopyrone core replaces the benzamide backbone, altering electronic properties and ring strain.

Pyridine-Based CYP51 Inhibitors ()

Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are pyridine derivatives targeting Trypanosoma cruzi CYP51.

Comparison :

- Piperidine/piperazine moieties : Both UDO/UDD and the target compound utilize nitrogen-containing heterocycles for target engagement.

- Substituent effects : The phenylpropyl chain in the target may offer a balance of hydrophobicity and steric bulk compared to trifluoromethyl groups in UDO/UDD, which are highly electronegative and metabolically stable .

Functional Implications :

While UDO/UDD inhibit CYP51, the target compound’s benzopyrone core suggests divergent mechanisms, possibly acting as a protease or kinase modulator.

Oxysterol Binding Protein Inhibitors ()

Piperidyl-containing fungicides like oxathiapiprolin (G.5.1) and 4-[1-[2-[3-(difluoromethyl)-10,5-methyl-pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide (G.5.4) feature:

- Acetyl-piperidyl-heterocycle linkages: Similar to the target’s piperidylamino group.

- Aromatic extensions : Tetralin or pyrazole substituents.

Key Distinctions :

- The target’s benzopyrone core lacks the pyridine-carboxamide structure of oxathiapiprolin analogs, which may reduce fungicidal activity but broaden selectivity for mammalian targets.

Comparative Data Table

Research Findings and Implications

- Substituent Impact : The 3-phenylpropyl chain may optimize lipophilicity compared to shorter alkoxy groups () or rigid tetralin systems (), favoring blood-brain barrier penetration or prolonged half-life .

- Mechanistic Hypotheses : While pyridine-based compounds () target CYP51, the benzopyrone scaffold could interact with serine proteases or NADPH oxidases, warranting further enzymatic assays.

Biological Activity

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone, also known by its CAS number 54729-42-9, is a synthetic compound that belongs to the benzopyrone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

The molecular formula of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone is C23H26N2O2, with a molecular weight of approximately 362.46 g/mol. The structure consists of a benzopyrone moiety linked to a piperidine derivative, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.46 g/mol |

| CAS Number | 54729-42-9 |

| EINECS | 259-308-0 |

Anti-inflammatory Effects

Benzopyrones are also recognized for their anti-inflammatory properties. Research has shown that certain coumarins can inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The potential for 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone to exhibit similar effects warrants further investigation.

Neuroprotective Activity

Preliminary studies suggest that benzopyrones may possess neuroprotective properties. For example, some coumarins have been shown to protect neuronal cells from oxidative stress and apoptosis . The neuroprotective potential of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone could be explored in future research, particularly concerning neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzopyrones and their derivatives:

- Anticancer Activity : A study demonstrated that 7-hydroxycoumarin inhibited Cyclin D1 release in various cancer cell lines, suggesting a mechanism for its anticancer effects .

- Anti-inflammatory Mechanism : Esculetin, another coumarin derivative, was shown to inhibit COX enzymes and reduce inflammation in animal models . This suggests that similar compounds could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Research involving simple coumarins indicated their ability to modulate GABAergic systems and reduce anxiety-like behaviors in animal models .

Q & A

Q. How can researchers address batch-to-batch variability in compound synthesis for reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (e.g., reaction temperature, solvent ratios). Use DOE (design of experiments) software (e.g., JMP) to identify robust conditions. Batch consistency is confirmed via multivariate analysis (PCA) of analytical data (HPLC, NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.